6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one
Description
The exact mass of the compound 6-Amino-3,7-Dihydro-Imidazo[4,5-G]quinazolin-8-One is 201.06505986 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,7-dihydroimidazo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-9-13-5-2-7-6(11-3-12-7)1-4(5)8(15)14-9/h1-3H,(H,11,12)(H3,10,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSMWFVKBKMHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1NC=N3)N=C(NC2=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461220 | |
| Record name | 6-Amino-1,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60064-29-1 | |
| Record name | 6-Amino-1,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Use of Eco Friendly Solvents and Catalysts:
A significant focus has been on replacing conventional volatile organic compounds (VOCs) with greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has demonstrated successful iron-catalyzed C-N coupling reactions in aqueous media for the synthesis of quinazolinone derivatives. sci-hub.cat Another approach involves using an eco-friendly PEG/water solvent system, which facilitates the synthesis while minimizing environmental impact. frontiersin.org
The development of recoverable and reusable catalysts is a cornerstone of green synthesis.
Magnetic Nanocatalysts: A novel magnetically recoverable palladium catalyst has been employed for synthesizing quinazolinones. frontiersin.org This catalyst functions efficiently in a PEG/water system and can be easily separated from the reaction mixture using an external magnet, allowing it to be recycled for multiple runs with minimal loss of activity. frontiersin.org Similarly, an acetic acid-functionalized magnetic silica-based catalyst has been used for the synthesis of quinazolinone derivatives in water. nih.gov
Biocompatible Catalysts: The use of biocompatible catalysts in aqueous media is another strategy being explored to enhance the sustainability of quinazolinone synthesis. researchgate.net
Energy Efficient Synthesis:
Conventional heating methods are often energy-intensive. Green methodologies seek to provide the necessary activation energy more efficiently.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often improving product yields. researchgate.net This technique has been successfully used for the iron-catalyzed cyclization to produce quinazolinones in water and for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-one derivatives. sci-hub.catmdpi.comnih.gov Reactions can also be conducted under solvent-free conditions using microwave irradiation, further enhancing the green credentials of the process. researchgate.net
Visible-Light Photocatalysis: Harnessing visible light as a renewable energy source offers a sustainable alternative to thermal methods. nih.gov A notable example is the use of curcumin-sensitized titanium dioxide (TiO2) nanoparticles as a photocatalyst for a one-pot, three-component reaction to produce quinazoline (B50416) compounds. nih.gov Natural dyes like curcumin (B1669340) are eco-friendly and can extend the light absorption of catalysts like TiO2 into the visible spectrum. nih.gov
Atom Economy and Waste Reduction:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one, a combination of ¹H NMR and ¹³C NMR experiments would provide critical information on the chemical environment, connectivity, and number of distinct protons and carbons.
In a ¹H NMR spectrum, the protons on the aromatic and heterocyclic rings would appear as distinct signals, with their chemical shifts (δ) indicating their electronic environment. Protons on the quinazoline (B50416) and imidazole (B134444) rings would likely resonate in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effects of the aromatic system and adjacent heteroatoms. The protons of the amino group (-NH₂) and the N-H protons of the imidazole and quinazolinone rings would likely appear as broad signals, and their chemical shifts could be sensitive to the solvent and concentration. Deuterium exchange experiments (using D₂O) could be used to confirm the assignment of these exchangeable protons. Spin-spin coupling patterns (e.g., doublets, triplets) would reveal the connectivity of adjacent non-equivalent protons.
The ¹³C NMR spectrum would show a set of signals corresponding to each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the fused aromatic rings would be in the typical aromatic region (δ 100-150 ppm), while the carbonyl carbon of the quinazolinone ring would be significantly downfield (δ > 160 ppm). Decoupled spectra would show each carbon as a singlet, while coupled spectra or techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would help in distinguishing between CH, CH₂, and CH₃ groups (though the latter are absent in this specific molecule) and quaternary carbons.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the complete molecular structure by establishing proton-proton and proton-carbon correlations over two and three bonds.
Table 1: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic/Heterocyclic-H | Data not available | Data not available | Data not available |
Table 2: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Aromatic/Heterocyclic-C | Data not available |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its molecular formula, C₉H₇N₅O. nih.gov The calculated exact mass for this formula is 201.0651 Da. nih.gov
Beyond the molecular formula, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to generate gas-phase ions of the molecule. In tandem mass spectrometry (MS/MS) experiments, the molecular ion would be selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments would provide clues about the connectivity of the atoms and the stability of different parts of the molecule. For instance, characteristic losses of small neutral molecules like CO, HCN, or NH₃ could be observed, helping to confirm the presence of the quinazolinone and amino-imidazole moieties.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 202.0723 | Data not available |
X-Ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a crystalline compound. This technique would provide precise information on bond lengths, bond angles, and torsion angles of this compound, confirming its planar, fused-ring structure.
To perform this analysis, a suitable single crystal of the compound would need to be grown. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map of the molecule. This map is then used to determine the positions of the individual atoms in the crystal lattice.
In addition to confirming the molecular structure, X-ray crystallography would also reveal details about the intermolecular interactions in the solid state, such as hydrogen bonding. The amino group and the N-H protons on the imidazole and quinazolinone rings are all potential hydrogen bond donors, while the carbonyl oxygen and the nitrogen atoms of the heterocyclic rings can act as hydrogen bond acceptors. Understanding these interactions is crucial for explaining the compound's physical properties, such as its melting point and solubility. Currently, there is no published crystal structure for this specific compound in crystallographic databases.
Table 4: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insight
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Raman spectroscopy would provide complementary information. While the C=O stretch would also be visible, non-polar bonds such as the C=C bonds in the aromatic rings would often give stronger signals in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman data would provide a more complete picture of the vibrational modes of the molecule.
Table 5: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amine, Imidazole, Amide) | Data not available | IR, Raman |
| C=O Stretch (Amide) | Data not available | IR, Raman |
| Aromatic C=C/C=N Stretch | Data not available | IR, Raman |
Computational and Theoretical Investigations of 6 Amino 3h Imidazo 4,5 G Quinazolin 8 7h One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of a molecule. These calculations can elucidate electron density distribution, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. This information is critical for predicting a molecule's reactivity, stability, and the nature of its intermolecular interactions.
Despite the utility of these methods, specific studies detailing comprehensive quantum chemical calculations for 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one could not be identified in a review of the available scientific literature. Such studies would typically provide valuable data on its reactivity profile and the electronic basis for its interaction with biological targets.
Table 1: Status of Quantum Chemical Calculation Data
| Calculation Type | Parameter | Data Availability for this compound |
|---|---|---|
| DFT | HOMO/LUMO Energies | Not available in surveyed literature |
| DFT | Molecular Electrostatic Potential | Not available in surveyed literature |
| DFT | Atomic Charges | Not available in surveyed literature |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein. This method was instrumental in identifying this compound as a promising scaffold for inhibitors of the enzyme tRNA-guanine transglycosylase (TGT). TGT is a key enzyme involved in the post-transcriptional modification of tRNA and has been identified as a potential target for treating shigellosis, a form of bacterial dysentery.
Computer modeling identified the lin-benzoguanine scaffold of this compound as an ideal candidate for TGT inhibition. nih.gov The rationale was that its extended, planar heterocyclic system could form multiple hydrogen bonds with the enzyme's active site, mimicking the binding of the native guanine (B1146940) substrate. nih.gov Docking simulations predicted that the core scaffold could form up to seven in-plane intermolecular hydrogen bonds within the TGT active site, while also engaging in favorable sandwiching interactions between key amino acid residues like Tyrosine 106 and Methionine 260. nih.gov
Subsequent crystallographic studies of various derivatives have confirmed the binding mode of this scaffold. The core imidazo[4,5-g]quinazolin-8(7H)-one moiety consistently occupies the guanine-binding pocket of the enzyme, validating the initial predictions from molecular docking.
Table 2: Predicted Ligand-Target Interactions from Molecular Modeling
| Interacting Residue (TGT) | Interaction Type | Role in Binding |
|---|---|---|
| Asp102 | Hydrogen Bond | Key interaction with the heterocyclic core, mimicking native substrate binding. |
| Cys158 | Hydrogen Bond | Anchors the ligand within the active site. |
| Asp280 | Hydrogen Bond | Crucial interaction for catalytic activity and ligand recognition. |
| Tyr106 | π-π Stacking | Stabilizes the planar ring system of the ligand. |
| Met260 | π-π Stacking | Stabilizes the planar ring system of the ligand. |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of ligand-target interactions over time, offering insights into the conformational flexibility of the complex and the stability of the binding interactions predicted by molecular docking. MD simulations can calculate the binding free energy and identify the key residues that contribute most significantly to the binding affinity.
While MD simulations have been performed on certain complex derivatives of the imidazo[4,5-g]quinazolin-8-one scaffold to assess their binding stability with TGT, specific MD simulation studies focused on the parent compound, this compound, were not found in the reviewed literature. Such a study would be valuable to confirm the stability of the core scaffold's interactions within the TGT active site and to understand the role of solvent molecules in the binding process.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Function Correlations
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.
These models are powerful tools for optimizing lead compounds. However, a review of the scientific literature did not identify any QSAR studies specifically developed for a series of this compound derivatives targeting tRNA-guanine transglycosylase. The development of a robust QSAR model would require a dataset of analogs with a range of measured inhibitory activities against TGT, which could then guide the rational design of new, more potent inhibitors based on this scaffold.
Biological Activity and Mechanistic Studies of 6 Amino 3h Imidazo 4,5 G Quinazolin 8 7h One
In Vitro Enzyme Inhibition Assays
The primary mechanism through which 6-amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one and its derivatives exert their biological effects is through the inhibition of key enzymes. One of the notable targets for the parent compound is tRNA-guanine transglycosylase (TGT), an enzyme crucial for the modification of transfer RNA, which can impact protein synthesis pathways. smolecule.com
Analogs based on the broader quinazoline (B50416) scaffold have demonstrated potent inhibitory activity against several protein kinases implicated in cancer progression. Notably, derivatives have been developed as powerful inhibitors of Aurora kinases and Phosphatidylinositol 3-kinases (PI3K), which are often overexpressed or hyperactivated in malignant tumors. researchgate.netdrugbank.comsemanticscholar.org For instance, a series of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one derivatives were synthesized and evaluated as Aurora A kinase inhibitors, with the most potent compound, 16h , exhibiting an IC₅₀ value of 21.94 nM. drugbank.com Further optimization led to compound 9a , which dually inhibited Aurora A and PI3Kα with IC₅₀ values of 10.19 nM and 13.12 nM, respectively. researchgate.net Similarly, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were found to be potent PI3Kα inhibitors, with compound 13k displaying an IC₅₀ of 1.94 nM. nih.gov
| Compound | Target Enzyme | IC₅₀ (nM) |
| 16h | Aurora A Kinase | 21.94 |
| 9a | Aurora A Kinase | 10.19 |
| 9a | PI3Kα | 13.12 |
| 13k | PI3Kα | 1.94 |
Cell-Based Assays for Proliferation, Apoptosis, and Cell Cycle Modulation
Consistent with their enzymatic inhibition profiles, derivatives of this compound exhibit significant effects on cancer cells, including the inhibition of proliferation, induction of apoptosis, and modulation of the cell cycle.
Numerous studies have demonstrated the potent antiproliferative activity of quinazoline analogs across a variety of human cancer cell lines. nih.gov For example, compound 9a showed robust activity against non-small cell lung cancer (NSCLC) cell lines A549, HCC827, and H1975, with IC₅₀ values of 0.83, 0.26, and 1.02 μM, respectively. researchgate.net Another derivative, 45 , from a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-ones, also displayed strong antiproliferative effects against A549 lung cancer cells with an IC₅₀ of 0.44 μM. researchgate.net
| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |
| 9a | A549 | Non-Small Cell Lung Cancer | 0.83 |
| 9a | HCC827 | Non-Small Cell Lung Cancer | 0.26 |
| 9a | H1975 | Non-Small Cell Lung Cancer | 1.02 |
| 45 | A549 | Non-Small Cell Lung Cancer | 0.44 |
| 16h | MDA-MB-231 | Breast Cancer | Lower than ENMD-2076 |
| 13k | Various | Various | 0.09 - 0.43 |
Mechanistic studies revealed that this antiproliferative activity is often linked to the induction of apoptosis and cell cycle arrest. Compound 16h was shown to induce caspase-dependent apoptosis in MDA-MB-231 breast cancer cells. drugbank.com Similarly, compound 13k induced apoptosis in HCC827 cells in a dose-dependent manner. nih.gov The cell cycle is also a critical target. Several potent analogs cause a distinct G2/M phase arrest in cancer cells, a hallmark of Aurora kinase inhibition. researchgate.netdrugbank.comnih.gov In contrast, other derivatives, such as compound 45 , have been shown to induce G1-phase arrest. researchgate.net
The effects of these compounds on cell proliferation and survival are direct consequences of their impact on critical intracellular signaling pathways. The PI3K/Akt signaling pathway, which regulates cell growth, proliferation, and survival, is a frequent target. nih.gov Abnormal activation of this pathway is common in many human cancers, making it an attractive target for drug development. researchgate.net Analogs of this compound have been shown to effectively inhibit this pathway, leading to cell cycle arrest and apoptosis. researchgate.netnih.gov
Another key pathway modulated by these compounds is the Aurora kinase signaling cascade. Aurora kinases are essential for regulating mitosis, and their overexpression is linked to poor prognosis in many cancers. drugbank.com By inhibiting Aurora A kinase, compounds like 16h suppress the phosphorylation of downstream targets such as Histone H3, leading to mitotic errors, G2/M arrest, and ultimately, apoptosis. drugbank.com
Target Identification and Validation through Biochemical and Proteomic Approaches
Identifying the direct molecular targets of small molecules is crucial for understanding their mechanism of action and for further drug development. A variety of biochemical and proteomic approaches have been employed to identify the targets of quinazoline derivatives. Activity-based protein profiling (ABPP) has proven to be a powerful technique for target discovery. nih.gov For instance, ABPP was used to identify β-ketoacyl-ACP-synthase II (FabF) as the direct target of antibacterial quinazoline derivatives. nih.gov
Other methods rely on the principle that ligand binding can alter a protein's stability. Techniques like the cellular thermal shift assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) exploit changes in a protein's thermal stability or resistance to proteolysis upon compound binding to identify targets on a proteomic scale. ebi.ac.ukresearchgate.net Such unbiased, large-scale proteomic analyses can identify both expected and novel protein targets, providing a comprehensive view of a compound's interactions within the cell. frontiersin.org
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds into potent and selective drug candidates. The quinazoline scaffold has been extensively studied, revealing key structural features that govern biological activity. researchgate.netnih.gov
The 4-aminoquinazoline moiety is often considered a critical pharmacophore for kinase inhibitory activity. nih.gov For a series of PI3Kα inhibitors, this group was retained as the basic scaffold, while the introduction of an imidazo[1,2-a]pyridine (B132010) group at the C6-position was found to be crucial for high potency. nih.gov
For anti-MERS-CoV 4-anilino-6-aminoquinazoline derivatives, SAR studies explored various substitutions on both the 4-anilino and 6-amino groups. It was found that a 3-chloro-4-fluoro substitution on the 4-anilino ring and a 3-cyanobenzyl amine at the C6-position resulted in the most potent compound, 20 , with an IC₅₀ of 0.157 μM. nih.gov
In the development of Aurora kinase inhibitors, SAR studies on 6-(1H-benzo[d]imidazol-6-yl) quinazolin-4(3H)-one derivatives demonstrated that modifications to the benzimidazole (B57391) moiety could significantly enhance potency and cellular activity. drugbank.com These studies highlight that substitutions at the C2, C4, and C6 positions of the quinazoline ring are critical for modulating the pharmacological activity of these compounds. researchgate.net
| Scaffold/Series | Key SAR Findings | Target/Activity |
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline | 4-aminoquinazoline is a key pharmacophore. Introduction of imidazo[1,2-a]pyridine at C6 enhances activity. | PI3Kα Inhibition |
| 4-Anilino-6-aminoquinazoline | 3-Chloro-4-fluoro on 4-anilino ring and 3-cyanobenzyl amine at C6 are optimal. | Anti-MERS-CoV |
| 6-(1H-Benzo[d]imidazol-6-yl) quinazolin-4(3H)-one | Modifications on the C6-benzimidazole moiety are critical for potency. | Aurora A Inhibition |
| 1H-Imidazo[4,5-c]quinolin-4-amine | Hydrophobic alkyl/cycloalkyl groups at C2 and a 3,4-dichlorophenyl group at the 4-amino position improve activity. | A₃ Adenosine Receptor PAM |
In Vivo Preclinical Efficacy Studies in Animal Models
The translation of in vitro potency to in vivo efficacy is a critical step in drug discovery. While in vivo data for the specific parent compound this compound is limited in the available literature, studies on closely related analogs have shown promising results in animal models.
For example, the optimization of a related 6-amino-1H-pyrazolo[3,4-d]pyrimidine scaffold led to the identification of compounds that demonstrated efficacy when administered orally in a mouse model of visceral leishmaniasis. rsc.org In the context of antiviral research, compound 20 , a 4-anilino-6-aminoquinazoline derivative identified as a potent MERS-CoV inhibitor in vitro, also exhibited moderate pharmacokinetic properties in vivo, indicating its potential for further preclinical development. nih.gov These findings suggest that with appropriate structural optimization, compounds based on the amino-imidazoquinazoline and related scaffolds can achieve favorable in vivo properties and therapeutic efficacy.
Investigation of Molecular Mechanisms of Action
The molecular mechanism of action for this class of compounds is multifaceted, stemming from their ability to inhibit specific enzymes and modulate key cellular signaling pathways. For anticancer analogs, the primary mechanism involves the direct inhibition of protein kinases such as Aurora A and PI3Kα. researchgate.netdrugbank.com
This enzymatic inhibition leads to a cascade of downstream cellular events. Inhibition of Aurora A kinase disrupts its function in mitosis, leading to the suppression of phosphorylation of key substrates like Histone H3. drugbank.com This results in aberrant mitotic phenotypes, a robust G2/M cell cycle arrest, and the subsequent induction of programmed cell death, or apoptosis, often through caspase-dependent pathways. researchgate.netdrugbank.com Similarly, inhibition of the PI3K/Akt pathway disrupts signals that promote cell growth and survival, also culminating in cell cycle arrest and apoptosis. researchgate.net The parent compound's inhibition of tRNA-guanine transglycosylase points to a distinct mechanism involving the disruption of protein synthesis. smolecule.com Collectively, these molecular mechanisms underscore the potential of this compound and its analogs as targeted therapeutic agents.
Pharmacokinetic and Metabolic Studies of 6 Amino 3h Imidazo 4,5 G Quinazolin 8 7h One in Preclinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles in Preclinical Species
No specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) profiles of 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one in any preclinical species were identified in the public domain. Information regarding its oral bioavailability, plasma protein binding, volume of distribution, clearance rates, and primary routes of excretion remains uncharacterized.
Identification and Characterization of Metabolites of this compound
There are no published research findings on the metabolic pathways of this compound. Consequently, no metabolites have been identified or characterized, and there is no information on potential Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolic transformations.
In Vitro Metabolic Stability and Enzyme Inhibition/Induction Profiling
Information regarding the in vitro metabolic stability of this compound in liver microsomes or hepatocytes from preclinical species is not available. Furthermore, there are no data on its potential to inhibit or induce key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.
Bioanalytical Method Development for Quantification in Biological Matrices
No specific bioanalytical methods for the quantification of this compound in biological matrices like plasma, urine, or tissue homogenates have been described in the literature.
There are no published LC-MS/MS methods specifically developed or validated for the determination of this compound concentrations in biological samples.
No GC-MS-based analytical procedures for the detection and quantification of this compound have been reported.
There is no evidence of the development or application of immunoassays or other spectrophotometric techniques for the detection of this compound.
Future Directions and Translational Potential of 6 Amino 3h Imidazo 4,5 G Quinazolin 8 7h One Research
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Activity Understanding
To move beyond a single-target interaction and achieve a holistic understanding of the biological effects of 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one, the integration of "omics" technologies is essential. mdpi.com These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound within a biological system. mdpi.comnih.gov
Genomics and Transcriptomics: These approaches can identify changes in gene expression that occur in response to the compound. By analyzing the transcriptome (the complete set of RNA transcripts), researchers can uncover the signaling pathways and cellular processes that are modulated, providing clues to its mechanism of action and potential off-target effects. mdpi.comnih.gov
Proteomics: This technology focuses on the large-scale study of proteins. cogentech.it Proteomic analysis can reveal how the compound affects protein expression, post-translational modifications, and protein-protein interactions. This is crucial for identifying the direct and indirect protein targets that mediate the compound's biological activity. cogentech.itdrugdiscoveryonline.com
Metabolomics: As the downstream product of genomic and proteomic processes, the metabolome provides a functional readout of the cellular state. drugtargetreview.com A metabolomics study on related 2,3-dihydroquinazolin-4(1H)-one derivatives in colorectal cancer cells revealed significant changes in metabolites related to amino acid metabolism, redox homeostasis, and energy processes. nih.gov Applying a similar approach to this compound could identify specific metabolic pathways it disrupts, offering insights into its efficacy and potential biomarkers for its activity. drugtargetreview.comnih.gov
The integrated analysis of data from these different omics levels can build a comprehensive picture of the compound's impact, moving from gene to function and enabling the identification of novel targets and a more complete understanding of its therapeutic potential. mdpi.com
| Omics Technology | Potential Insights for this compound | Example Application |
|---|---|---|
| Genomics/Transcriptomics | Identify modulated genes and pathways; uncover potential resistance mechanisms. | RNA-sequencing of treated cancer cells to map out affected cell cycle or apoptosis pathways. nih.gov |
| Proteomics | Confirm protein targets; discover off-target interactions and post-translational modifications. cogentech.it | Using mass spectrometry to quantify changes in protein abundance in cells after compound exposure. drugdiscoveryonline.com |
| Metabolomics | Reveal functional consequences of target engagement; identify biomarkers of response. drugtargetreview.com | LC-MS/MS analysis to detect perturbations in key metabolic pathways like arginine or glutamine metabolism in treated cells. nih.gov |
Exploration of Novel Therapeutic Applications Beyond Initial Hypotheses
While the known activity of this compound is centered on tRNA-guanine transglycosylase, the broader imidazoquinazoline and quinazoline (B50416) scaffolds are recognized as "privileged structures" in medicinal chemistry, known for interacting with a wide range of biological targets. drugbank.comsmolecule.com This suggests significant potential for novel therapeutic applications.
Anticancer Activity: Quinazoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting protein kinases like EGFR. nih.govnih.gov Recent research continues to explore novel quinazolines as inhibitors of targets such as Aurora kinases and VEGFR-2, which are crucial for tumor growth and proliferation. nih.govresearchgate.netacs.org The imidazoquinazoline scaffold could be investigated for similar kinase inhibitory activity.
Neurodegenerative Diseases: The complexity of diseases like Alzheimer's has spurred the development of multi-target agents. nih.gov Lead optimization of quinazoline derivatives has produced compounds that can inhibit key enzymes like cholinesterases and β-secretase, while also preventing the aggregation of amyloid-β peptides. nih.gov Given this precedent, this compound could serve as a starting point for developing agents against neurodegenerative disorders.
Metabolic Diseases: A recent study identified novel imidazo[1,2-c]quinazoline derivatives as potent inhibitors of α-glucosidase, an enzyme targeted in the management of type 2 diabetes. nih.gov This opens a new therapeutic avenue for this class of compounds, including the potential exploration of this compound in this context.
Infectious Diseases: The quinazoline core has been utilized in designing agents against various pathogens, including bacteria. mdpi.com Activity-based protein profiling has been used to identify new antibacterial targets for quinazoline derivatives, suggesting a continuing role for this scaffold in addressing infectious diseases. nih.gov
| Potential Therapeutic Area | Relevant Target/Mechanism from Related Scaffolds | Supporting Evidence |
|---|---|---|
| Oncology | Inhibition of protein kinases (e.g., EGFR, Aurora Kinase, VEGFR-2). nih.govacs.org | Numerous quinazoline-based kinase inhibitors are in clinical use or development. nih.gov |
| Neurodegeneration | Multi-target inhibition (e.g., cholinesterases, BACE-1) for Alzheimer's disease. nih.gov | Designed quinazoline derivatives show efficacy in cellular and animal models of Alzheimer's. nih.gov |
| Metabolic Disorders | Inhibition of α-glucosidase for type 2 diabetes management. nih.gov | Novel imidazo[1,2-c]quinazolines demonstrated significant α-glucosidase inhibitory activity. nih.gov |
| Infectious Diseases | Inhibition of bacterial targets like β-ketoacyl-ACP-synthase II (FabF). nih.gov | Quinazoline derivatives have shown potent antibacterial activity. nih.govmdpi.com |
Challenges and Opportunities in Preclinical Development and Lead Optimization
Translating a promising compound into a therapeutic candidate is a complex process fraught with challenges, but it also presents numerous opportunities for scientific innovation. frontiersin.orgnih.gov The development of this compound would require navigating this landscape.
Challenges:
Target Selectivity: A significant hurdle for many kinase inhibitors, including those based on the quinazoline scaffold, is achieving high selectivity for the target kinase over other structurally similar proteins to minimize off-target effects. researchgate.net
Pharmacokinetic Properties: Poor drug-like properties, such as low solubility or poor oral bioavailability, can halt the development of otherwise potent compounds. researchgate.net For heterocyclic compounds, achieving a balance between potency and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles is a primary challenge. nih.gov
Predictive Models: Preclinical models, whether cellular or animal-based, may not always accurately predict efficacy and toxicity in humans, leading to late-stage failures. biobostonconsulting.com
Data Integration: The vast amount of data generated during preclinical development requires sophisticated tools for integration and analysis to make informed decisions. biobostonconsulting.com
Opportunities:
Rational Drug Design: The well-defined structure of the imidazoquinazoline core allows for systematic Structure-Activity Relationship (SAR) studies. Strategic modifications to the scaffold can be used to fine-tune potency, selectivity, and pharmacokinetic properties.
Computational Chemistry: In silico tools, including molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), can accelerate the lead optimization process by predicting how structural changes will affect target binding and drug-like properties, thereby prioritizing the synthesis of the most promising derivatives. researchgate.netnih.gov
Hybridization Strategy: A common strategy in medicinal chemistry is to combine pharmacophores from different bioactive molecules to create hybrid compounds with enhanced or dual activities. nih.gov This approach could be applied to this compound to improve its profile.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Efficacy & Selectivity | Achieving high target selectivity to avoid off-target toxicity. researchgate.net | Systematic SAR studies and computational modeling to rationally design more selective analogs. nih.gov |
| Pharmacokinetics (ADMET) | Overcoming poor oral bioavailability, metabolic instability, or unforeseen toxicity. nih.govresearchgate.net | Structural modifications to optimize physicochemical properties (e.g., solubility, stability). researchgate.net |
| Development Pipeline | High cost and long timelines of drug development; poor translation from preclinical models. frontiersin.orgbiobostonconsulting.com | Use of AI and advanced in vitro models (e.g., organ-on-a-chip) to improve predictive accuracy. biobostonconsulting.comstraitstimes.com |
Collaborative Research Initiatives and Data Sharing for Advancing Imidazoquinazoline Science
The complexity and cost of modern drug discovery necessitate a shift away from siloed research toward more collaborative and open models. nih.govnih.gov Advancing the science of imidazoquinazolines, including this compound, would be significantly accelerated by leveraging shared knowledge and resources.
Collaborative Platforms: Platforms like the Collaborative Drug Discovery (CDD) Vault and BC Platforms' Trusted Collaboration Environment enable secure data management and sharing among research teams from academia and industry. innovationfactory.cabcplatforms.comwikipedia.org Such platforms can streamline workflows, centralize chemical and biological data, and facilitate multi-partner projects, breaking down barriers to collaboration. technologynetworks.com
Public Data Repositories: The growth of public databases such as PubChem and ChEMBL has been instrumental in making chemical and bioactivity data freely available to the global research community. nih.govacs.org The deposition of data related to imidazoquinazoline derivatives into these repositories is crucial for building a collective knowledge base that can be mined by researchers to generate new hypotheses and avoid redundant efforts.
Academic-Industry Partnerships: Bridging the gap between academic discovery and industrial development is critical. technologynetworks.com Consortia like the Milner Therapeutics Institute bring together academic centers and pharmaceutical companies to facilitate the rapid exchange of information and reagents, accelerating the translation of basic research into new therapies. technologynetworks.com Establishing such networks focused on heterocyclic chemistry could pool expertise and resources to overcome common challenges in the field. europa.eu
By fostering a research ecosystem built on collaboration and open data sharing, the scientific community can more efficiently explore the therapeutic potential of this compound and the broader class of imidazoquinazolines.
Q & A
What are the key synthetic pathways for 6-Amino-3H-imidazo[4,5-g]quinazolin-8(7H)-one, and how can researchers optimize reaction yields?
The synthesis involves a multi-step approach starting with 7-chloro-4-quinazolone. Key steps include:
- Step 1 : Elaboration to imidazo[4,5-g]quinazolin-8-one via cyclization.
- Step 2 : Thiation with phosphorus pentasulfide to form the 8-mercapto intermediate.
- Step 3 : Ammonolysis to replace the thiol group with an amino group.
Yield optimization requires precise control of reaction conditions (e.g., solvent choice, temperature, and stoichiometry). For example, thiation at elevated temperatures (80–100°C) in anhydrous pyridine improves conversion efficiency. Post-synthetic purification via column chromatography or recrystallization enhances purity .
Which analytical techniques are most reliable for confirming the structure of this compound and its derivatives?
Structural confirmation relies on:
- 1H/13C NMR : To assign proton environments and carbon frameworks, particularly distinguishing between imidazole and quinazoline ring systems.
- UV-Vis Spectroscopy : Protonation studies in acidic/neutral/basic solutions help identify electronic transitions; the quinazoline ring dominates absorption in amino derivatives, while the imidazole ring influences methylthio analogs .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Cross-referencing with spectral databases and published analogs (e.g., benzylated derivatives) ensures accuracy .
How can researchers resolve contradictions in spectral data when assigning protonation sites in imidazo-quinazoline derivatives?
Protonation behavior varies between substituents:
- Methylthio Derivatives : Initial protonation occurs on the imidazole nitrogen, shifting UV absorption to longer wavelengths in acidic media.
- Amino Derivatives : Protonation favors the quinazoline ring, altering π-π* transitions.
To resolve ambiguities, conduct pH-dependent UV studies alongside computational modeling (e.g., DFT calculations) to predict proton affinity. Comparative analysis with aralkyl analogs (e.g., 3-benzyl derivatives) provides additional validation .
What strategies enable regioselective synthesis of substituted imidazo[4,5-g]quinazolin-8-one derivatives?
Regioselectivity is achieved through:
- Directed Metalation : Use of directing groups (e.g., methylthio) to favor substitution at specific positions.
- Protecting Group Strategies : Temporary protection of reactive sites (e.g., benzylation of the imidazole nitrogen) to direct functionalization to the quinazoline ring.
For example, benzylation of 8-methylthioimidazo[4,5-g]quinazoline produces 3-benzyl isomers, confirmed via independent synthesis and UV comparison with cyclohexylamino analogs .
How can computational tools like COMSOL Multiphysics enhance the design of imidazo-quinazoline synthesis protocols?
- Reaction Pathway Prediction : Machine learning models trained on existing quinazoline syntheses predict optimal reagent combinations.
- Process Optimization : Finite element analysis (FEA) in COMSOL models heat/mass transfer in reactors, reducing byproduct formation.
- Spectral Simulation : Predict NMR/IR spectra of intermediates to guide experimental validation.
Integrate these tools with high-throughput experimentation for rapid iteration .
What factorial design approaches are effective for optimizing reaction parameters in imidazo-quinazoline synthesis?
A 2^k factorial design can systematically vary factors like:
- Temperature (60°C vs. 100°C)
- Solvent Polarity (DMF vs. ethanol)
- Catalyst Loading (5 mol% vs. 10 mol%).
Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, elevated temperature and polar solvents may synergistically improve cyclization efficiency. Follow-up central composite designs refine optimal conditions .
What methodologies support the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Aminoalkylation : Introduce alkyl/aryl groups via nucleophilic substitution of the 8-amino group.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to append aromatic moieties to the quinazoline core.
- Click Chemistry : Azide-alkyne cycloaddition for triazole-linked derivatives.
Characterize derivatives via HPLC-MS and compare bioactivity (e.g., enzyme inhibition) to map SAR. For instance, 2-naphthylmethyl-substituted analogs show enhanced lipophilicity, influencing target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
